molecular formula C17H18F2N2O3 B5863664 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea

1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea

Cat. No.: B5863664
M. Wt: 336.33 g/mol
InChI Key: HSUKACSWYQWTAY-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea is a synthetic organic compound belonging to the class of ureas. It is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .

Properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-3-23-14-7-5-4-6-12(14)20-17(22)21-13-9-8-11(2)10-15(13)24-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUKACSWYQWTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea typically involves the reaction of 2-(difluoromethoxy)-4-methylaniline with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the urea linkage .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and ethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

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